molecular formula C22H24N4O2S B12383383 Acetamide, N-((3-endo)-8-((4-(thiazolo(4,5-b)pyridin-2-yloxy)phenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)- CAS No. 1191044-42-4

Acetamide, N-((3-endo)-8-((4-(thiazolo(4,5-b)pyridin-2-yloxy)phenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-

Cat. No.: B12383383
CAS No.: 1191044-42-4
M. Wt: 408.5 g/mol
InChI Key: QZOOKXDESAXLGB-AYHJJNSGSA-N
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Description

JNJ-40929837 is a selective, orally active inhibitor of leukotriene A4 hydrolase (LTA4H). This compound effectively inhibits aminopeptidase activity, leading to the accumulation of Pro-Gly-Pro in serum.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-40929837 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for JNJ-40929837 are not widely available in the public domain. Typically, such methods would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

JNJ-40929837 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the starting materials .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

JNJ-40929837 exerts its effects by inhibiting leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4, a potent inflammatory mediator. By inhibiting this enzyme, JNJ-40929837 reduces the production of leukotriene B4, thereby modulating inflammatory responses. The molecular targets and pathways involved include the inhibition of aminopeptidase activity and the accumulation of Pro-Gly-Pro in serum .

Properties

CAS No.

1191044-42-4

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(1R,5S)-8-[[4-([1,3]thiazolo[4,5-b]pyridin-2-yloxy)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]acetamide

InChI

InChI=1S/C22H24N4O2S/c1-14(27)24-16-11-17-6-7-18(12-16)26(17)13-15-4-8-19(9-5-15)28-22-25-21-20(29-22)3-2-10-23-21/h2-5,8-10,16-18H,6-7,11-13H2,1H3,(H,24,27)/t16?,17-,18+

InChI Key

QZOOKXDESAXLGB-AYHJJNSGSA-N

Isomeric SMILES

CC(=O)NC1C[C@H]2CC[C@@H](C1)N2CC3=CC=C(C=C3)OC4=NC5=C(S4)C=CC=N5

Canonical SMILES

CC(=O)NC1CC2CCC(C1)N2CC3=CC=C(C=C3)OC4=NC5=C(S4)C=CC=N5

Origin of Product

United States

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